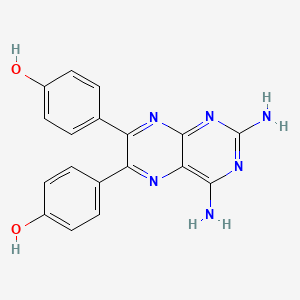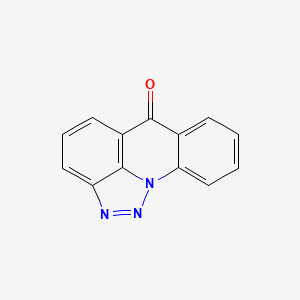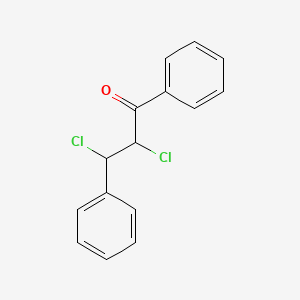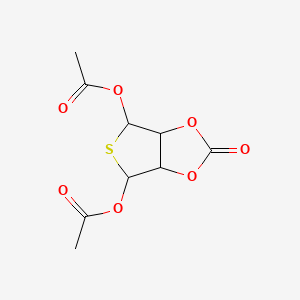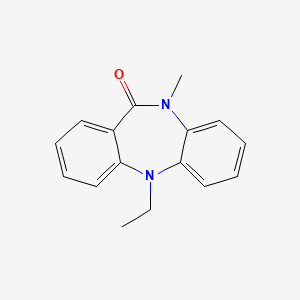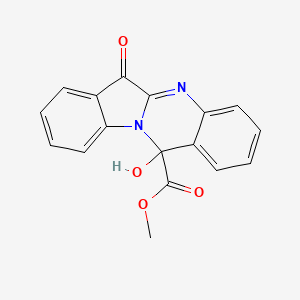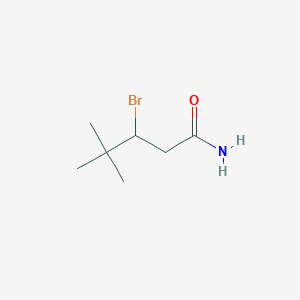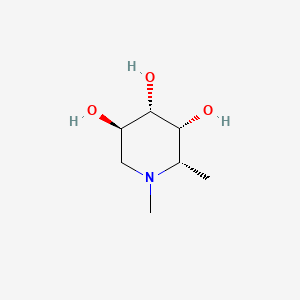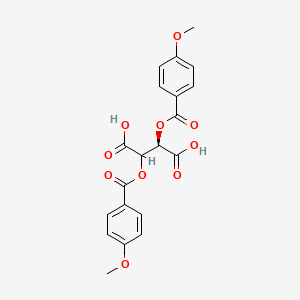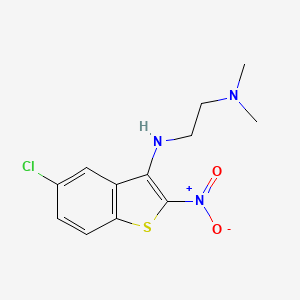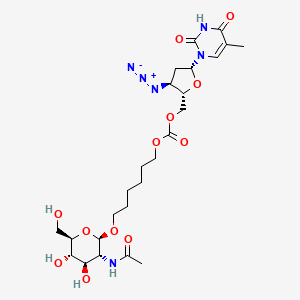
2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one is a heterocyclic compound that belongs to the pyrazolopyridazine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. The use of catalysts and advanced purification techniques further enhances the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-oxoethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one.
Reduction: Formation of 2-(2-hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole and pyridazine rings can interact with hydrophobic pockets within proteins, further enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Hydroxyethyl)-3-methyl-1H-pyrazolo(1,2-a)pyridazin-1-one
- 2-(2-Hydroxyethyl)-3-ethyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one
- 2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyrimidin-1-one
Uniqueness
2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one is unique due to its specific substitution pattern and the presence of both hydroxyethyl and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
18159-93-8 |
|---|---|
Fórmula molecular |
C10H16N2O2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
2-(2-hydroxyethyl)-1-methyl-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-3-one |
InChI |
InChI=1S/C10H16N2O2/c1-8-9(4-7-13)10(14)12-6-3-2-5-11(8)12/h13H,2-7H2,1H3 |
Clave InChI |
ORJKQXRTOUWWQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N2N1CCCC2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


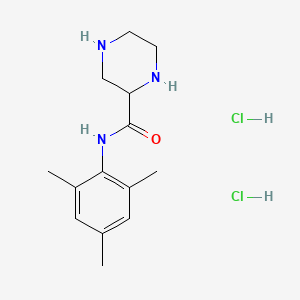
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide](/img/structure/B15197197.png)
